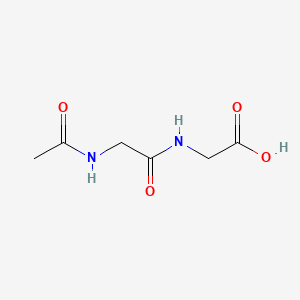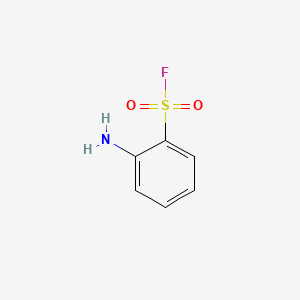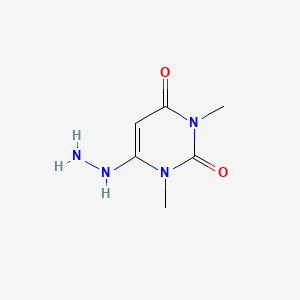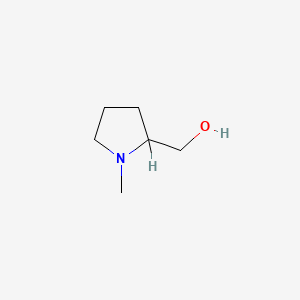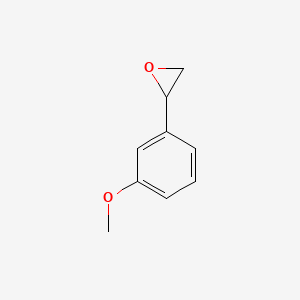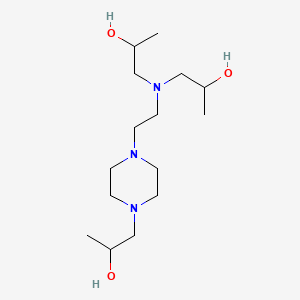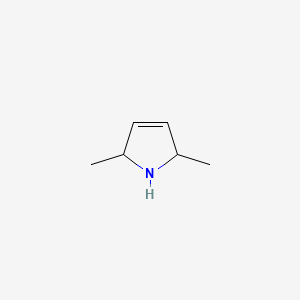
2,5-Dimethyl-3-pyrroline
Descripción general
Descripción
2,5-Dimethyl-3-pyrroline is a clear, colorless to slightly yellow liquid . It is used in the synthesis of pyrolyzed M–N x /C ORR catalyst .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethyl-3-pyrroline is C6H11N . Its molecular weight is 97.16 . The InChI key is TXQDHQBSNAJSHQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2,5-Dimethyl-3-pyrroline has a boiling point of 102-105 °C (lit.) and a density of 0.824 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4404 (lit.) .
Aplicaciones Científicas De Investigación
Synthesis of Pyrolyzed M–Nₓ/C ORR Catalysts
2,5-Dimethyl-3-pyrroline: has been utilized in the synthesis of pyrolyzed metal-nitrogen-carbon (M–Nₓ/C) oxygen reduction reaction (ORR) catalysts . These catalysts are crucial for the development of energy conversion devices, such as fuel cells and metal-air batteries. The pyrolysis process enhances the catalytic activity by creating a favorable structure for the ORR to occur.
Organic Synthesis Intermediate
As an organic compound with a pyrroline structure, 2,5-Dimethyl-3-pyrroline serves as an intermediate in various organic syntheses . It can be used to prepare more complex nitrogen-containing compounds, which are often found in pharmaceuticals, agrochemicals, and dyes.
Material Science Research
In material science, 2,5-Dimethyl-3-pyrroline can be a precursor to materials with unique electronic and magnetic properties . Its incorporation into polymers or other materials could lead to the development of new types of conductive or semiconductive materials.
Analytical Chemistry
2,5-Dimethyl-3-pyrroline: may be used in analytical chemistry as a derivatization agent for the detection of certain compounds . Its reactivity with specific functional groups can be exploited to create derivatives that are easier to detect or quantify using various analytical techniques.
Flavor and Fragrance Industry
The compound could potentially be used in the flavor and fragrance industry due to its pyrroline structure, which is known to contribute to the flavor and aroma profiles of various substances . It could be used to synthesize compounds that mimic natural flavors or fragrances.
Medicinal Chemistry
In medicinal chemistry, 2,5-Dimethyl-3-pyrroline might be used to synthesize compounds with biological activity . Its structure could be modified to create new molecules that interact with biological targets, leading to potential therapeutic applications.
Corrosion Inhibition
Research may explore the use of 2,5-Dimethyl-3-pyrroline as a corrosion inhibitor for metals . Its chemical properties could make it suitable for forming protective layers on metal surfaces, preventing oxidation and degradation.
Polymer Chemistry
Finally, 2,5-Dimethyl-3-pyrroline could be investigated for its role in polymer chemistry . It may be used as a monomer or a cross-linking agent in the synthesis of polymers with specific desired properties, such as increased thermal stability or mechanical strength.
Safety and Hazards
2,5-Dimethyl-3-pyrroline is considered hazardous. It is an extremely flammable liquid and vapor . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
Mecanismo De Acción
Target of Action
It has been used in the synthesis of pyrolyzed m–n x /c orr catalyst , suggesting that it may interact with certain catalysts in chemical reactions.
Mode of Action
It’s known to participate in the synthesis of pyrolyzed M–N x /C ORR catalyst
Biochemical Pathways
Its role in the synthesis of pyrolyzed M–N x /C ORR catalyst
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethyl-3-pyrroline. For instance, it’s known to be a flammable liquid , and its storage temperature is recommended to be 2-8°C . These factors can affect how it interacts with its targets and the outcomes of these interactions.
Propiedades
IUPAC Name |
2,5-dimethyl-2,5-dihydro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQDHQBSNAJSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974886 | |
| Record name | 2,5-Dimethyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-pyrroline | |
CAS RN |
59480-92-1 | |
| Record name | 2,5-Dihydro-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59480-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-pyrroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059480921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-3-pyrroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,5-Dimethyl-3-pyrroline in modifying polyaniline membranes?
A1: 2,5-Dimethyl-3-pyrroline acts as a gelation-inhibiting agent during the polyaniline membrane preparation []. Its presence, along with other similar agents, helps to control the polymerization process and prevents the formation of large, insoluble polyaniline aggregates. This results in a more uniform membrane structure with potentially improved properties.
Q2: How does the presence of 2,5-Dimethyl-3-pyrroline impact the final properties of the polyaniline membrane?
A2: While the paper doesn't directly investigate the specific impact of 2,5-Dimethyl-3-pyrroline on the final membrane properties, it suggests that using such gelation inhibitors can lead to membranes with increased hydrophilicity []. This enhanced hydrophilicity can be beneficial for various applications, such as filtration and separation processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



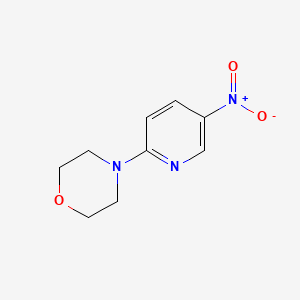
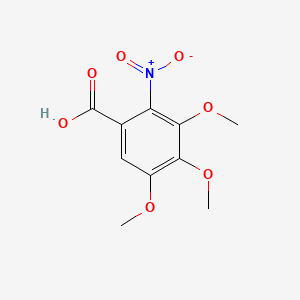
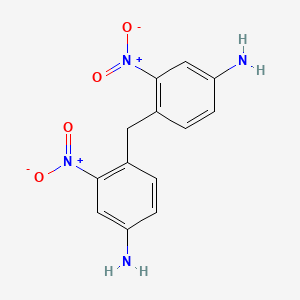
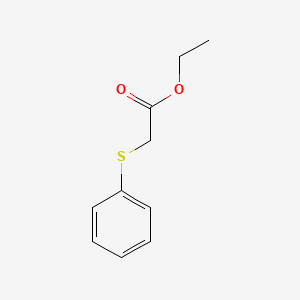
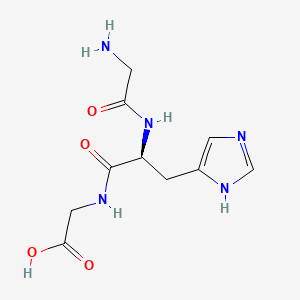

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
